"3-Chloro-N-(4-methoxybenzyl)propanamide" CAS number and properties
"3-Chloro-N-(4-methoxybenzyl)propanamide" CAS number and properties
An In-depth Technical Guide to 3-Chloro-N-(4-methoxyphenyl)propanamide
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-N-(4-methoxyphenyl)propanamide, a halogenated secondary amide with significant applications in pharmaceutical research and development. The document delineates its chemical identity, physicochemical properties, crystallographic structure, a validated synthetic pathway, and key applications. Emphasis is placed on its role as a high-quality analytical reference standard and as an intermediate in the synthesis of novel compounds. This guide is intended for researchers, chemists, and quality control professionals who require detailed technical information for laboratory and developmental use.
Chemical Identity and Structure
3-Chloro-N-(4-methoxyphenyl)propanamide is definitively identified by the Chemical Abstracts Service (CAS) number 19313-87-2 .[1][2][3][4] It is classified as a secondary amide bearing an aromatic substituent.[5][6] The molecular structure consists of a propanamide backbone with a chlorine atom at the 3-position and a 4-methoxyphenyl group attached to the nitrogen atom.
The IUPAC name for the compound is 3-chloro-N-(4-methoxyphenyl)propanamide.[3] Its molecular formula is C₁₀H₁₂ClNO₂, corresponding to a molecular weight of 213.66 g/mol .[1][3][5][7][8]
Caption: Chemical structure of 3-Chloro-N-(4-methoxyphenyl)propanamide.
Physicochemical Properties
A comprehensive summary of the physical and chemical properties of 3-Chloro-N-(4-methoxyphenyl)propanamide is presented below. These parameters are critical for designing experimental protocols, ensuring safe handling, and predicting the compound's behavior in various chemical environments.
| Property | Value | Source(s) |
| CAS Number | 19313-87-2 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [1][3][5] |
| Molecular Weight | 213.66 g/mol | [1][3][5][7] |
| Melting Point | 115–118 °C (388–391 K) / 126-128 °C | [4][5] |
| Boiling Point | 397.7 °C at 760 mmHg | [4][7] |
| Density | 1.225 - 1.318 g/cm³ | [4][5][7] |
| Flash Point | 194.3 °C | [4][7] |
| Appearance | Violet block (crystalline form) | [5] |
| LogP | 2.33560 | [4] |
| Vapor Pressure | 1.56E-06 mmHg at 25°C | [4] |
Crystallography and Molecular Insights
Single-crystal X-ray diffraction studies have provided high-resolution data on the solid-state structure of 3-Chloro-N-(4-methoxyphenyl)propanamide.[5][6]
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Crystal System: Orthorhombic
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Space Group: Pbca
A key structural feature is the C(=O)—N(H)—C(ar)—C(ar) torsion angle of -33.70°.[5][6] This dihedral angle is significant because it indicates that the aromatic system of the phenyl moiety does not participate in resonance with the amide group.[5][6] This lack of extended conjugation influences the molecule's electronic properties and reactivity.
In the crystalline state, the molecules are interconnected through classical N–H···O hydrogen bonds and additional C–H···O contacts.[5][6] These interactions form chains that propagate along the crystallographic a-axis, defining the overall molecular packing.[5][6] The C=O bond length of 1.2326 Å and the C(=O)—N(H) bond length of 1.3416 Å are characteristic of typical amide resonance.[5]
Synthesis Protocol
3-Chloro-N-(4-methoxyphenyl)propanamide can be reliably synthesized via the acylation of p-anisidine with 3-chloropropanoyl chloride.[4] This is a standard nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of p-anisidine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide bond and release hydrogen chloride (HCl) as a byproduct.
Causality in Experimental Design: The choice of an acid scavenger (a non-nucleophilic base such as triethylamine or pyridine) is critical. Its purpose is to neutralize the HCl generated during the reaction. Without it, the HCl would protonate the starting p-anisidine, rendering it non-nucleophilic and halting the reaction. An inert solvent like dichloromethane or tetrahydrofuran is typically used to dissolve the reactants without participating in the reaction.
Experimental Workflow:
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Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve p-anisidine (1.0 eq) and a suitable non-nucleophilic base like triethylamine (1.1 eq) in anhydrous dichloromethane.
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of 3-chloropropanoyl chloride (1.05 eq) in anhydrous dichloromethane dropwise over 15-20 minutes. Maintaining a low temperature is crucial to control the exothermic nature of the reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting p-anisidine is consumed.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-Chloro-N-(4-methoxyphenyl)propanamide.
Caption: Workflow for the synthesis of the title compound.
Applications and Scientific Significance
The primary and most well-documented application of 3-Chloro-N-(4-methoxyphenyl)propanamide is as a high-quality reference standard.[1] In this capacity, it is essential for:
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Analytical Method Development and Validation: Used to establish and validate analytical methods (e.g., HPLC, GC) for the detection and quantification of related compounds in drug substances and products.[1]
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Quality Control (QC): Employed as a standard in QC laboratories to ensure the identity, purity, and quality of pharmaceutical batches.[1]
-
Regulatory Submissions: Plays a crucial role in Abbreviated New Drug Applications (ANDA) by serving as a characterized impurity or related compound standard.[1]
Beyond its role as a standard, the compound is utilized in the synthetic preparation of antimicrobial agents.[7][9] The N-substituted amide moiety is a structural feature of interest, bearing similarity to the side chain of natural benzylpenicillin, suggesting its potential as a building block in medicinal chemistry.[5]
Safety, Handling, and Storage
Hazard Identification: According to the Globally Harmonized System (GHS), 3-Chloro-N-(4-methoxyphenyl)propanamide is classified as Acute Toxicity, Oral, Category 4 , with the hazard statement H302: Harmful if swallowed .[3]
Handling and Personal Protective Equipment (PPE):
-
Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-impermeable gloves.[10]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[10][11]
-
Prevent dust formation during handling.[10]
-
Wash hands thoroughly after handling.[1]
First Aid Measures:
-
Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[10]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[10]
Storage: Store in a tightly closed container in a cool, dry place, as recommended at 2-8°C.[4]
References
-
Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, E67, o2868. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 532059, 3-Chloro-n-(4-methoxyphenyl)propanamide. Retrieved February 3, 2026, from [Link]
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Cole-Parmer. (2005). Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. Retrieved February 3, 2026, from [Link]
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Chemsrc. (2025). CAS#:19313-87-2 | 3-Chloro-N-(4-methoxy-phenyl)-propionamide. Retrieved February 3, 2026, from [Link]
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AldLab Chemicals. (n.d.). 3-Chloro-N-(4-methoxybenzyl)propanamide. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2011). (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved February 3, 2026, from [Link]
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